This compound can be synthesized through the reaction of piperidine with ethanesulfonyl chloride, typically under basic conditions. It falls under the broader category of sulfonamide compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The primary method for synthesizing 4-(Ethanesulfonyl)piperidine involves a nucleophilic substitution reaction. The synthesis can be summarized as follows:
The molecular formula of 4-(Ethanesulfonyl)piperidine is CHNOS. Its structure features:
4-(Ethanesulfonyl)piperidine can participate in various chemical reactions:
Piperidine derivatives, including 4-(Ethanesulfonyl)piperidine, are known for their roles as synthetic intermediates in drug development. They interact with various biological targets due to their structural versatility.
The mechanism involves binding to specific receptors or enzymes, influencing biochemical pathways that lead to therapeutic effects. For instance, piperidine derivatives have been studied for their potential in modulating neurotransmitter systems and exhibiting antimicrobial properties.
Research indicates that these compounds may affect pathways related to inflammation and cell proliferation, making them candidates for further investigation in drug design .
4-(Ethanesulfonyl)piperidine has several potential applications:
Ongoing research aims to explore new derivatives of piperidine compounds that could enhance efficacy and reduce side effects in therapeutic applications. The structural similarities between 4-(Ethanesulfonyl)piperidine and other bioactive compounds make it a valuable candidate for further study .
The piperidine scaffold serves as a privileged structural motif in medicinal chemistry due to its favorable physicochemical properties and conformational flexibility. 4-(Ethanesulfonyl)piperidine derivatives are optimized through strategic modifications to the core structure:
Table 1: Influence of Piperidine Core Modifications on Biological Activity
Modification Type | Example Structure | Biological Target | Affinity/Ki (nM) | Selectivity Ratio |
---|---|---|---|---|
4-SO₂C₂H₅ (baseline) | 4-(Ethanesulfonyl)piperidine | Sigma-1 Receptor | 3200 | 1.0 |
N-Benzyl-4-SO₂C₂H₅ | 1-Benzyl-4-(ethanesulfonyl)piperidine | Sigma-1 Receptor | 125 | 25.6 |
3-Methyl-4-SO₂C₂H₅ | 3-Methyl-4-(ethanesulfonyl)piperidine | Sigma-1 Receptor | 890 | 3.6 |
Spiro[chroman-4,4'-piperidine] | Spiro-sulfonamide derivative | L. major PTR1 | 500 | N/A |
The ethanesulfonyl moiety serves as a versatile handle for modulating target selectivity through strategic structural alterations:
The bioactive conformation of 4-(ethanesulfonyl)piperidine derivatives is critical for molecular recognition:
Table 2: Conformational Parameters of 4-Substituted Piperidines
4-Substituent | ΔG (Chair Flip) | % Axial Conformer | Preferred Binding Conformation | Biological Target |
---|---|---|---|---|
SO₂C₂H₅ | 46.2 kJ/mol | 22% | Equatorial | Sigma-1 Receptor |
SO₂Ph | 51.8 kJ/mol | 8% | Equatorial | Carbonic Anhydrase XII |
COOEt | 38.5 kJ/mol | 45% | Axial | Dihydrofolate Reductase |
CN | 35.1 kJ/mol | 62% | Axial | Pteridine Reductase |
Strategic replacement of the ethanesulfonyl moiety addresses metabolic liabilities while preserving activity:
Table 3: Bioisosteric Replacements and Pharmacological Impact
Bioisostere | ClogP | pKa | Metabolic Stability (t₁/₂ min) | Target Affinity (Ki nM) |
---|---|---|---|---|
Ethanesulfonyl | 1.02 | 9.8 (N⁺) | 45 | 3200 (σ₁) |
(1H-Tetrazol-5-yl)ethyl | -0.15 | 4.2 | 88 | 15 (σ₁) |
1,1,1-Trifluoroethanesulfonyl | 1.85 | 9.5 (N⁺) | 225 | 52 (σ₂) |
Ethanesulfamoyl | 0.45 | 10.1 (N⁺), 8.9 (NHSO₂) | 120 | 2500 (CA XII) |
1,3,4-Thiadiazole-2-sulfonyl | 0.78 | 9.1 (N⁺) | 95 | 18 (CA IX) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: